molecular formula C20H26N6O3S B11467986 14,14-dimethyl-N-(3-morpholin-4-ylpropyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

14,14-dimethyl-N-(3-morpholin-4-ylpropyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

Cat. No.: B11467986
M. Wt: 430.5 g/mol
InChI Key: VYPCIGGDQHLWCS-UHFFFAOYSA-N
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Description

14,14-dimethyl-N-(3-morpholin-4-ylpropyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide is a complex organic compound with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,14-dimethyl-N-(3-morpholin-4-ylpropyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This involves cyclization reactions to form the tetracyclic core.

    Introduction of functional groups: Various functional groups such as morpholine and carboxamide are introduced through substitution reactions.

    Final modifications: Adjustments to the molecule to achieve the desired configuration and properties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

14,14-dimethyl-N-(3-morpholin-4-ylpropyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

14,14-dimethyl-N-(3-morpholin-4-ylpropyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 14,14-dimethyl-N-(3-morpholin-4-ylpropyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide lies in its specific structural features and the presence of multiple heteroatoms, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H26N6O3S

Molecular Weight

430.5 g/mol

IUPAC Name

14,14-dimethyl-N-(3-morpholin-4-ylpropyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

InChI

InChI=1S/C20H26N6O3S/c1-20(2)10-13-14(11-29-20)30-19-15(13)17-23-16(24-26(17)12-22-19)18(27)21-4-3-5-25-6-8-28-9-7-25/h12H,3-11H2,1-2H3,(H,21,27)

InChI Key

VYPCIGGDQHLWCS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCCCN5CCOCC5)C

Origin of Product

United States

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